molecular formula C9H5BrClF3O2 B2678684 3-Chloro-5-(trifluoromethoxy)phenacyl bromide CAS No. 1796558-59-2

3-Chloro-5-(trifluoromethoxy)phenacyl bromide

Cat. No.: B2678684
CAS No.: 1796558-59-2
M. Wt: 317.49
InChI Key: SETXUZFJAVNMAT-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethoxy)phenacyl bromide is a chemical compound with the molecular formula C9H5BrClF3O2. It is known for its unique structure, which includes a trifluoromethoxy group and a phenacyl bromide moiety. This compound is used primarily in research settings and has various applications in organic synthesis and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethoxy)phenacyl bromide typically involves the bromination of 3-Chloro-5-(trifluoromethoxy)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure the selective bromination of the acetophenone.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethoxy)phenacyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-(trifluoromethoxy)phenacyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethoxy)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromide group acts as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethoxy group imparts electron-withdrawing properties, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(trifluoromethoxy)benzaldehyde
  • 3-Chloro-5-(trifluoromethoxy)benzoic acid
  • 3-Chloro-5-(trifluoromethoxy)phenol

Uniqueness

3-Chloro-5-(trifluoromethoxy)phenacyl bromide is unique due to its combination of a phenacyl bromide moiety and a trifluoromethoxy group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

2-bromo-1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClF3O2/c10-4-8(15)5-1-6(11)3-7(2-5)16-9(12,13)14/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETXUZFJAVNMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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